molecular formula C12H10O6 B14217538 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione CAS No. 823806-40-2

6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione

Cat. No.: B14217538
CAS No.: 823806-40-2
M. Wt: 250.20 g/mol
InChI Key: BVMBXPSPNCMTRQ-UHFFFAOYSA-N
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Description

6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione is a chemical compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes an ethyl group and multiple hydroxyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxidation of 6-ethyl-1,5,7,8-tetrahydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex naphthoquinone derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, further enhancing its biological effects .

Comparison with Similar Compounds

6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione can be compared with other naphthoquinone derivatives, such as:

Properties

CAS No.

823806-40-2

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

3-ethyl-4,6,7,8-tetrahydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O6/c1-2-4-8(14)5-3-6(13)10(16)12(18)7(5)11(17)9(4)15/h3,13-14,16,18H,2H2,1H3

InChI Key

BVMBXPSPNCMTRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2C(=O)C1=O)O)O)O)O

Origin of Product

United States

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